(2,4-Difluorophenyl)(piperidin-4-yl)methanone
Overview
Description
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It has a molecular weight of 225.23 g/mol . The compound is used in the preparation of Iloperidone , and also in the preparation of amine derivatives as potassium channel blockers useful in the treatment and prevention of autoimmune and inflammatory diseases .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, one study reported the synthesis of its precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% . Another study reported the synthesis of a series of new 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by the reaction of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H13F2NO/c13-9-1-2-10 (11 (14)7-9)12 (16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 . The compound has a monoisotopic mass of 225.09652036 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 225.23 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass of the compound is 225.09652036 g/mol .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Mallesha and Mohana (2014) synthesized various 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and tested them for antibacterial and antifungal activities. Some derivatives, particularly compounds 4b, 4g, and 5e, exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).
Synthesis and Structural Studies
Rui (2010) detailed the synthesis process of 2,4-difluorophenyl(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis process had a reasonable overall yield of 62.4%, and the structure of the compound was identified using NMR, highlighting its potential in chemical research (Rui, 2010).
Thermal and Optical Properties
Karthik et al. (2021) synthesized a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone and conducted various structural studies, including X-ray diffraction and thermal analysis. The thermal properties of the crystals were found to be stable in the temperature range of 20-170°C, indicating potential applications in materials science (Karthik et al., 2021).
Computational Evaluation of Electronic Properties
A 2022 study reported the synthesis and DFT studies of a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study analyzed the molecular characteristics, including the HOMO-LUMO energy gap and reactive sites, which are crucial in understanding the electronic properties of such compounds (Letters in Applied NanoBioScience, 2022).
Antitubercular Activities
Bisht et al. (2010) synthesized a series of compounds, including a derivative with a piperidin-4-yl substituent, and evaluated their antitubercular activities. One of the compounds showed significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Bisht et al., 2010).
Extraction of Uranium and Thorium
Lu Wei-dong (2002) studied the extraction of uranium(VI) and thorium(IV) from nitric acid using di-piperidin-1-yl-methanone. This research points to potential applications in the field of nuclear chemistry and extraction processes (Lu Wei-dong, 2002)
Properties
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPGQDCLBMXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517438 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-86-7 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for (2,4-Difluorophenyl)(piperidin-4-yl)methanone?
A1: One established route utilizes Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration reactions to yield the target compound. [, ]. This method offers the advantage of readily available starting materials and a reasonable overall yield of 62.4%. [, ].
Q2: How is the structure of this compound and its derivatives confirmed?
A2: Researchers commonly employ various spectroscopic techniques to characterize these compounds. These include:
- 1H NMR: This technique provides detailed information about the hydrogen atoms within the molecule, confirming the structure of both the target compound and its intermediates. [, , , ]
- 13C NMR: Similar to 1H NMR, this method analyzes carbon atoms, further solidifying structural identification. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]
- FT-IR: This method analyzes the infrared spectrum of the compound, providing information about functional groups present in the molecule. []
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: Studies have explored the biological activity of various this compound derivatives. For instance, researchers synthesized a series of oxime derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. []. Additionally, other derivatives have been investigated for their in vitro antibacterial, antioxidant, and antiproliferative activities. []. These findings suggest that this compound derivatives hold promise as potential lead compounds for developing novel therapeutic agents.
Q4: What is the significance of synthesizing and studying related substances of Iloperidone, a drug containing the this compound moiety?
A4: Synthesizing and characterizing related substances of Iloperidone is crucial for quality control purposes. These substances, often impurities or degradation products, can impact the drug's safety and efficacy. By understanding their structures and properties, researchers can develop robust analytical methods to monitor and control their presence in the final drug product, ensuring its quality and consistency. [].
- Research on the Synthesis of this compound Hydrochloride.
- Synthesis of Related Substances of Iloperidone.
- Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives.
- 2,4-二氟苯基-4-哌啶基甲酮盐酸盐的合成工艺研究
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone.
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